molecular formula C17H17FN2O3S B2834091 N-(2-fluorophenyl)-4-(pyrrolidine-1-sulfonyl)benzamide CAS No. 392251-76-2

N-(2-fluorophenyl)-4-(pyrrolidine-1-sulfonyl)benzamide

Cat. No.: B2834091
CAS No.: 392251-76-2
M. Wt: 348.39
InChI Key: XAMQQUUFQMLHIB-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-4-(pyrrolidine-1-sulfonyl)benzamide is a benzamide derivative featuring a pyrrolidine sulfonyl moiety at the para position of the benzamide core and a 2-fluorophenyl substituent on the amide nitrogen. This compound is of interest in medicinal chemistry due to the sulfonamide group’s role in enhancing binding interactions with biological targets, such as enzymes or receptors. The ortho-fluoro substituent on the phenyl ring introduces steric and electronic effects that may influence solubility, metabolic stability, and target affinity.

Properties

IUPAC Name

N-(2-fluorophenyl)-4-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O3S/c18-15-5-1-2-6-16(15)19-17(21)13-7-9-14(10-8-13)24(22,23)20-11-3-4-12-20/h1-2,5-10H,3-4,11-12H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAMQQUUFQMLHIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorophenyl)-4-(pyrrolidine-1-sulfonyl)benzamide typically involves the following steps:

    Formation of the sulfonyl chloride: This can be achieved by reacting 4-aminobenzenesulfonyl chloride with a suitable fluorinating agent to introduce the fluorine atom.

    Coupling with pyrrolidine: The sulfonyl chloride intermediate is then reacted with pyrrolidine under basic conditions to form the sulfonamide linkage.

    Amidation: Finally, the resulting sulfonamide is coupled with 2-fluorobenzoyl chloride to form the desired benzamide.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorophenyl)-4-(pyrrolidine-1-sulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfinyl or thiol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer or inflammatory conditions.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-4-(pyrrolidine-1-sulfonyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition of their activity. The fluorine atom can enhance binding affinity and selectivity towards the target.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Physicochemical Comparisons

The following table summarizes key properties of N-(2-fluorophenyl)-4-(pyrrolidine-1-sulfonyl)benzamide and two closely related analogs:

Compound Name (ID) Molecular Formula Molecular Weight logP HBA HBD Polar Surface Area (Ų)
This compound (Target) C17H16FN2O3S ~356.38* ~2.8* 6 1 ~80.6*
N-(4-ethoxyphenyl)-4-(pyrrolidine-1-sulfonyl)benzamide C19H22N2O4S 374.46 3.15 8 1 62.53
N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-4-pyrrolidin-1-ylsulfonylbenzamide C23H24N4O5S2 508.59 N/A 12† 2† ~120†

*Estimated based on structural similarity to analogs. †Inferred from structural features.

Key Observations:

Molecular Weight :

  • The target compound has the lowest molecular weight (~356.38) due to its compact 2-fluorophenyl group.
  • The ethoxyphenyl analog is heavier (374.46) due to the ethoxy (-OCH2CH3) substituent.
  • The pyrimidine-containing analog is significantly larger (508.59) due to the additional sulfamoyl-pyrimidine moiety.

Lipophilicity (logP) :

  • The target’s logP (~2.8) is lower than the ethoxyphenyl analog (logP = 3.15 ), reflecting the ethoxy group’s higher lipophilicity compared to fluorine.
  • The pyrimidine analog’s logP is unreported but likely higher due to its bulky, aromatic substituents.

Hydrogen Bonding and Polar Surface Area (PSA) :

  • The ethoxyphenyl analog has fewer hydrogen bond acceptors (HBA = 8) and a moderate PSA (62.53 Ų), favoring membrane permeability.
  • The pyrimidine analog has a higher HBA count (12†) and PSA (~120†), which may reduce bioavailability due to poor passive diffusion.
Electronic and Steric Influence
  • 2-Fluorophenyl (Target): The ortho-fluoro group is electron-withdrawing, enhancing electrophilicity of the benzamide core. This may improve binding to targets requiring charge interactions (e.g., kinases) .
  • 4-Ethoxyphenyl (Analog ) :

    • The para-ethoxy group is electron-donating, reducing electrophilicity but improving solubility due to its polar ether oxygen.
    • The larger substituent may reduce binding affinity in sterically constrained targets.
  • Sulfamoyl-Pyrimidine (Analog ): The pyrimidine ring enables π-π stacking with aromatic residues in enzymes (e.g., ATP-binding sites), enhancing affinity for kinase targets .
Pharmacokinetic Implications
  • Solubility : The ethoxyphenyl analog likely has better aqueous solubility than the target due to its polar ethoxy group, despite a higher logP.
  • Permeability : The target’s lower PSA (~80.6*) compared to the pyrimidine analog (~120†) suggests superior cell membrane penetration.
  • Metabolism : Fluorine’s resistance to oxidative metabolism may enhance the target’s stability compared to the ethoxyphenyl analog, which is prone to O-dealkylation.

Biological Activity

N-(2-fluorophenyl)-4-(pyrrolidine-1-sulfonyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Synthesis

The compound is characterized by the following chemical structure:

  • Chemical Formula : C23_{23}H22_{22}FN3_3O3_3S
  • Molecular Weight : 421.5 g/mol

Synthesis Overview

The synthesis of this compound typically involves the following steps:

  • Formation of Sulfonyl Chloride : Reaction of 4-aminobenzenesulfonyl chloride with a fluorinating agent.
  • Coupling with Pyrrolidine : The sulfonyl chloride is reacted with pyrrolidine under basic conditions.
  • Amidation : The resulting sulfonamide is coupled with 2-fluorobenzoyl chloride to yield the final product.

Biological Activity

This compound has been investigated for various biological activities, particularly as an enzyme inhibitor and receptor modulator.

The compound's mechanism of action involves:

  • Enzyme Interaction : The sulfonyl group can form strong interactions with amino acid residues in the active sites of enzymes, leading to inhibition.
  • Receptor Modulation : It may modulate receptor activity, influencing various signaling pathways within cells.

Enzyme Inhibition Studies

Recent studies have shown that this compound exhibits inhibitory effects on several enzymes involved in metabolic pathways. For instance, it has been explored as a potential inhibitor of certain kinases that play crucial roles in cancer progression.

Enzyme TargetInhibition TypeIC50 (µM)Reference
Kinase ACompetitive0.5
Kinase BNon-competitive1.2
Enzyme XMixed0.8

Case Studies

  • Anticancer Activity : In vitro studies demonstrated that the compound significantly inhibited the proliferation of cancer cell lines, suggesting its potential as an anticancer agent.
    • Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer).
    • Results : Reduction in cell viability by approximately 70% at 10 µM concentration after 48 hours .
  • Neuroprotective Effects : Research indicates that this compound may have neuroprotective properties, potentially beneficial in treating neurodegenerative diseases.
    • Mechanism : Modulation of neuroinflammatory pathways and reduction of oxidative stress markers .

Q & A

Q. What are the key steps and methodologies for synthesizing N-(2-fluorophenyl)-4-(pyrrolidine-1-sulfonyl)benzamide?

The synthesis involves multi-step organic reactions, including:

  • Amide coupling : Reaction of 4-(pyrrolidine-1-sulfonyl)benzoic acid with 2-fluoroaniline using coupling agents like EDCI/HOBt in dichloromethane.
  • Sulfonylation : Introduction of the pyrrolidine-sulfonyl group via nucleophilic substitution under reflux with a catalyst (e.g., Pd(OAc)₂).
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization from ethanol/water mixtures. Key conditions: Dry solvents, inert atmosphere (N₂/Ar), and monitoring via TLC/LC-MS .

Q. Which analytical techniques are critical for characterizing this compound?

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., fluorine coupling in 2-fluorophenyl, pyrrolidine protons).
  • HPLC : Purity assessment (>95%) using a C18 column (acetonitrile/water gradient).
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+ expected at 363.12 g/mol).
  • X-ray Crystallography (if applicable): Resolve structural ambiguities in stereochemistry .

Q. How do functional groups (e.g., pyrrolidine-sulfonyl, 2-fluorophenyl) influence reactivity and biological activity?

  • Pyrrolidine-sulfonyl : Enhances solubility via sulfonamide hydrogen bonding and modulates enzyme inhibition (e.g., kinase targets).
  • 2-Fluorophenyl : Introduces electron-withdrawing effects, stabilizing aromatic interactions in receptor binding pockets.
  • Benzamide core : Facilitates π-π stacking with biological targets .

Advanced Research Questions

Q. What biological targets or mechanisms are associated with this compound?

Preliminary studies suggest:

  • Enzyme inhibition : Potent inhibition of PARP-1 (IC₅₀ = 0.8 µM) and tyrosine kinases via competitive binding to ATP sites.
  • Receptor modulation : Interaction with G-protein-coupled receptors (GPCRs) linked to fluorophenyl moieties. Validation methods: Fluorescence polarization assays and molecular docking (AutoDock Vina) .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?

  • Modify substituents : Replace pyrrolidine with piperidine to assess steric effects on binding affinity.
  • Fluorine positioning : Compare 2-fluorophenyl vs. 3- or 4-substituted analogs using in vitro cytotoxicity assays (e.g., MTT on HeLa cells).
  • Sulfonyl group variation : Test sulfonamide vs. sulfone derivatives to evaluate metabolic stability .

Q. How should researchers address contradictory data in biological activity reports?

  • Replicate assays : Confirm results across multiple cell lines (e.g., HEK293 vs. MCF-7) under standardized conditions.
  • Control variables : Test for batch-to-batch purity differences (HPLC) or solvent effects (DMSO vs. saline).
  • Meta-analysis : Cross-reference with structurally similar compounds (e.g., N-(benzothiazolyl)-sulfonylbenzamides) to identify trends .

Q. What strategies improve solubility and stability for in vivo studies?

  • Salt formation : Prepare hydrochloride salts to enhance aqueous solubility.
  • Prodrug design : Incorporate ester linkages (e.g., acetylated pyrrolidine) for controlled release.
  • Formulation : Use cyclodextrin complexes or lipid nanoparticles to prevent aggregation .

Q. How does molecular docking predict interaction mechanisms with targets like PARP-1?

  • Ligand preparation : Generate 3D conformers (Open Babel) and optimize charges (AMBER force field).
  • Binding site analysis : Identify key residues (e.g., PARP-1’s NAD+ pocket) via grid-based docking.
  • Validation : Compare docking scores (ΔG) with experimental IC₅₀ values to refine models .

Q. What are common pitfalls in analyzing this compound’s purity and stability?

  • Degradation products : Monitor for hydrolytic cleavage of sulfonamide bonds under acidic conditions (pH < 3).
  • Artifact formation : Avoid prolonged exposure to light (UV degradation of fluorophenyl groups).
  • Storage : Lyophilize and store at -20°C under argon to prevent oxidation .

Q. What experimental designs optimize yield and scalability?

  • Flow chemistry : Implement continuous synthesis for sulfonylation steps to reduce reaction time.
  • DoE (Design of Experiments) : Use factorial design to optimize temperature, solvent ratio, and catalyst loading.
  • Green chemistry : Replace dichloromethane with cyclopentyl methyl ether (CPME) for safer large-scale synthesis .

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